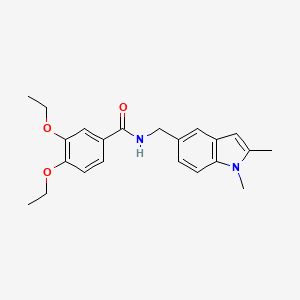

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide

Descripción

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is a benzamide derivative featuring a 1,2-dimethylindole moiety linked via a methylene bridge to a 3,4-diethoxy-substituted benzamide core. The indole group is a common pharmacophore in bioactive molecules (e.g., serotonin receptor modulators), while the 3,4-diethoxy substituents may enhance lipophilicity and metabolic stability compared to hydroxylated analogs.

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-5-26-20-10-8-17(13-21(20)27-6-2)22(25)23-14-16-7-9-19-18(12-16)11-15(3)24(19)4/h7-13H,5-6,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRLXHAVAKWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1,2-dimethylindole with formaldehyde and a suitable amine to form the intermediate [(1,2-dimethyl-1H-indol-5-yl)methyl]amine . This intermediate is then reacted with 3,4-diethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or indole derivatives.

Aplicaciones Científicas De Investigación

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure:

- Indole moiety : The 1,2-dimethylindole group may facilitate interactions with aromatic or hydrophobic binding pockets in biological targets.

- 3,4-Diethoxybenzamide : Ethoxy groups at positions 3 and 4 likely improve solubility in organic solvents compared to polar hydroxy groups.

Table 1: Structural Comparison with Analogs

Functional and Reactivity Differences

- Directing groups: The analog in contains an N,O-bidentate group, enabling metal-catalyzed C–H bond functionalization . In contrast, the target compound’s indole moiety may direct electrophilic substitution reactions or serve as a hydrogen-bond donor/acceptor in biological systems.

Research Limitations

- Direct experimental data (e.g., binding affinities, catalytic efficiency) for the target compound are scarce. Comparisons rely on structural extrapolation.

- Further studies needed:

- Synthesis optimization (e.g., yield, purity).

- In vitro/in vivo profiling for biological activity.

- Computational modeling to predict reactivity.

Actividad Biológica

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C22H26N2O3

- Molecular Weight : 366.46 g/mol

- CAS Number : 4137757

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide exhibits various biological activities that may be attributed to its structural components. The indole moiety is known for its role in modulating neurotransmitter systems, while the diethoxybenzamide group may contribute to its interaction with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

- Mechanistic Insights : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Neuroprotective Effects

The indole structure is also associated with neuroprotective properties. Some studies suggest that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Properties

Preliminary investigations have indicated that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

| Study Type | Findings |

|---|---|

| In vitro Cell Proliferation Assay | Significant reduction in viability of cancer cell lines (e.g., MCF-7, HeLa) at concentrations >10 µM |

| Apoptosis Assay | Induction of apoptosis confirmed through Annexin V/PI staining and flow cytometry |

| Neuroprotection Studies | Reduction in neuronal cell death under oxidative stress conditions, with a protective effect observed at concentrations >5 µM |

| Inflammatory Response | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with the compound |

Pharmacological Applications

The pharmacological profile suggests potential applications in:

- Cancer Therapy : As a novel anticancer agent targeting specific pathways involved in tumor growth.

- Neurological Disorders : As a neuroprotective agent that could mitigate damage from oxidative stress.

- Inflammatory Diseases : As an anti-inflammatory treatment option for conditions such as arthritis or inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.